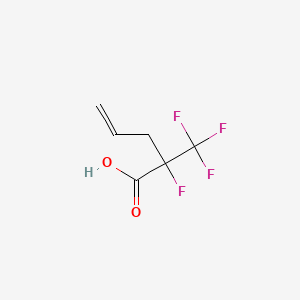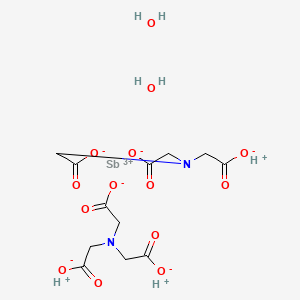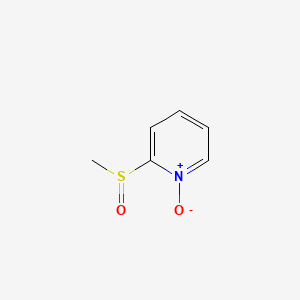![molecular formula C17H18O B14458237 Methanone, [4-(1-methylpropyl)phenyl]phenyl- CAS No. 73003-65-3](/img/structure/B14458237.png)
Methanone, [4-(1-methylpropyl)phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1-methylpropyl)phenyl]phenyl- typically involves Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H5COCl+C6H4(CH(CH3)2)AlCl3C6H5COC6H4(CH(CH3)2)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be achieved through similar Friedel-Crafts acylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [4-(1-methylpropyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, [4-(1-methylpropyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of Methanone, [4-(1-methylpropyl)phenyl]phenyl- involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that can initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to its observed biological effects.
Comparación Con Compuestos Similares
Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, lacking the isopropyl substitution.
4-Hydroxybenzophenone: Contains a hydroxyl group, leading to different chemical and biological properties.
4-Methoxybenzophenone: Contains a methoxy group, affecting its reactivity and applications.
Propiedades
Número CAS |
73003-65-3 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
(4-butan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O/c1-3-13(2)14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Clave InChI |
UOOYYNLYCWHQKS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


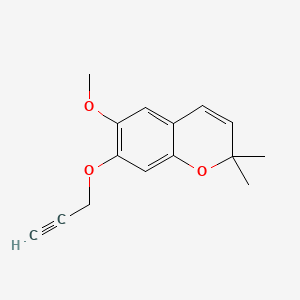
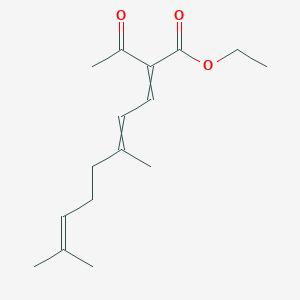

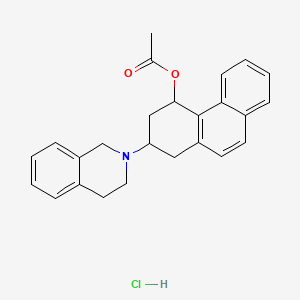

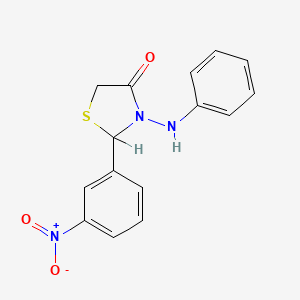

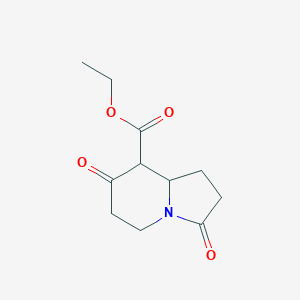
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
